molecular formula C4H4N2OS3 B2852189 N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide CAS No. 23405-40-5

N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide

Cat. No.: B2852189
CAS No.: 23405-40-5
M. Wt: 192.27
InChI Key: MOFKZGWCLBNHNS-UHFFFAOYSA-N
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Description

N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide is a chemical compound with the molecular formula C4H4N2OS3 and a molecular weight of 192.29 g/mol It is characterized by the presence of a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-mercapto-1,2,4-dithiazole with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at a temperature of around 60-70°C for several hours, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The dithiazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while reduction can produce thiol derivatives. Substitution reactions can result in various substituted dithiazole compounds.

Scientific Research Applications

N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide involves its interaction with molecular targets such as enzymes and proteins. The dithiazole ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide is unique due to its specific substitution pattern and the presence of a sulfanyl group

Properties

IUPAC Name

N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS3/c1-2(7)5-3-6-4(8)10-9-3/h1H3,(H,5,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFKZGWCLBNHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=S)SS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030905
Record name N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23405-40-5
Record name N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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